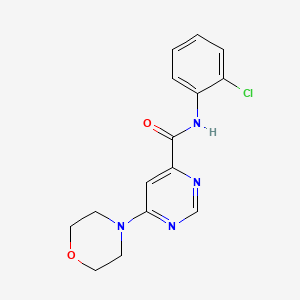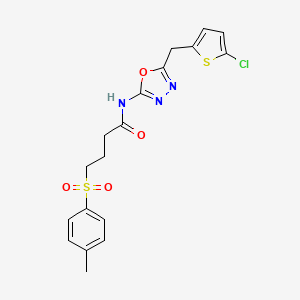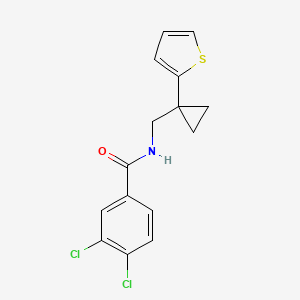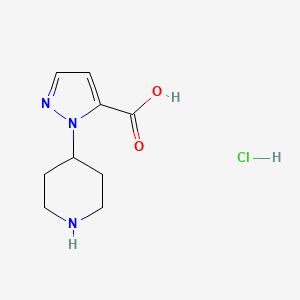![molecular formula C14H8F6N4O2 B2466477 N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide CAS No. 2186072-28-4](/img/structure/B2466477.png)
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide, commonly known as CTQA, is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
CTQA's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and NF-κB pathways. CTQA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which play a role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
CTQA has been shown to have various biochemical and physiological effects. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTQA in lab experiments is its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. However, one limitation of using CTQA in lab experiments is its challenging synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for CTQA research. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis process to make it more accessible for researchers. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, CTQA is a chemical compound with potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Its synthesis process is challenging, but its potential benefits make it a promising candidate for further research. More studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis process.
Métodos De Síntesis
The synthesis of CTQA involves a multi-step process, starting with the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate to form 2-nitro-3-phenylacrylonitrile. This intermediate is then reacted with 2,3,7-trifluoroquinoxaline-1,4-dione to form CTQA. The synthesis of CTQA is challenging and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CTQA has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N4O2/c15-13(16,17)7-1-2-8-9(5-7)24(6-10(25)22-4-3-21)12(26)11(23-8)14(18,19)20/h1-2,5H,4,6H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDDDFVBJNFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(C(=O)C(=N2)C(F)(F)F)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)




![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)
![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)

![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)
